8-cyclopentyl-5-methyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-7H,8H-pyrido[2,3-d]pyrimidin-7-one
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Description
The compound “8-cyclopentyl-5-methyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-7H,8H-pyrido[2,3-d]pyrimidin-7-one” is a derivative of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are a type of privileged heterocyclic scaffolds capable of providing ligands for several receptors in the body . They have been particularly interesting due to their similarity with nitrogen bases present in DNA and RNA .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidines involves various methods . For instance, one method involves the reaction of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles with malononitrile in the presence of NaOMe/MeOH, and guanidine .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrido[2,3-d]pyrimidine core, which is a bicyclic heterocyclic structure formed by the fusion of a pyridine and a pyrimidine ring .Mechanism of Action
Target of Action
Similar compounds in the pyrido[2,3-d]pyrimidin-7-one class have been noted for their antiproliferative , antimicrobial , anti-inflammatory and analgesic , hypotensive , and antihistaminic activities. Noteworthy derivatives include tyrosine kinase inhibitor TKI-28 and cyclin-dependent kinase (CDK4) inhibitors .
Mode of Action
It’s known that the compound is synthesized from 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .
Biochemical Pathways
Similar compounds in the pyrido[2,3-d]pyrimidin-7-one class have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Similar compounds in the pyrido[2,3-d]pyrimidin-7-one class have demonstrated a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s known that the synthesis of this compound involves heating under reflux with meona in buoh , suggesting that its formation may be influenced by specific environmental conditions.
Properties
IUPAC Name |
8-cyclopentyl-5-methyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]pyrido[2,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O3/c1-15-12-19(28)27(16-6-2-3-7-16)20-17(15)13-23-22(24-20)26-10-11-30-18(14-26)21(29)25-8-4-5-9-25/h12-13,16,18H,2-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPURJRGMOXJLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=NC(=NC=C12)N3CCOC(C3)C(=O)N4CCCC4)C5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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